



# Application Notes and Protocols for the Quantification of Dasatinib (C18H15CIN6S)

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Compound of Interest		
Compound Name:	C18H15CIN6S	
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#### Introduction

Dasatinib, with the molecular formula **C18H15CIN6S**, is a potent multi-targeted tyrosine kinase inhibitor.[1][2] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][3] Dasatinib functions by inhibiting key enzymes responsible for the growth of cancer cells, such as the BCR-ABL kinase and Src family kinases.[1][2][3] Accurate and precise quantification of Dasatinib in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. These application notes provide detailed protocols for the quantification of Dasatinib using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

# I. Analytical Methods for Dasatinib Quantification

A variety of analytical methods have been developed and validated for the quantification of Dasatinib in bulk drug, pharmaceutical dosage forms, and biological fluids such as plasma.[4] The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)



RP-HPLC is a widely used technique for the routine analysis of Dasatinib in pharmaceutical formulations.[5][6][7] The method offers good sensitivity, precision, and accuracy for quantifying the active pharmaceutical ingredient (API).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying Dasatinib in biological matrices like plasma due to its high sensitivity and selectivity.[8][9][10][11] This technique allows for the accurate measurement of low concentrations of the drug, which is essential for pharmacokinetic and bioequivalence studies.

# **II. Quantitative Data Summary**

The following tables summarize the key quantitative parameters from various validated analytical methods for Dasatinib quantification.

Table 1: HPLC Method Parameters for Dasatinib Quantification



Parameter	Method 1[7]	Method 2[6]	Method 3[5]
Column	Hypersil BDS C18 (150 mm x 4.6 mm, 5 μm)	Cosmicsil BDS C18 (150 mm x 4.6 mm, 5 µm)	Inertsil ODS-3V (250 x 4.6 mm, 5μm)
Mobile Phase	Phosphate buffer: Acetonitrile (85:15 v/v), pH 3.5	Triethylamine buffer (pH 6.5): Methanol: Acetonitrile (50:50 v/v)	A: pH 5.8 Phosphate buffer: Acetonitrile (90:10 v/v), B: Acetonitrile: Water (90:10 v/v)
Flow Rate	1.1 mL/min	1.1 mL/min	1.0 mL/min
Detection Wavelength	300 nm	315 nm	320 nm
Retention Time	3.164 min	12 min	Not Specified
Linearity Range	25-150 μg/mL	50-150 μg/mL	Not Specified
Correlation Coefficient (r²)	0.999	0.999	> 0.99
LOD	0.23 μg/mL	2.83 μg/mL	0.147 μg/mL
LOQ	0.72 μg/mL	9.41 μg/mL	0.048 μg/mL

Table 2: LC-MS/MS Method Parameters for Dasatinib Quantification in Plasma



Parameter	Method 1[11]	Method 2[8][9]	Method 3[10]
Column	Waters Atlantis dC18 (75 x 4.6 mm, 3.5 μm)	Not Specified	Luna phenyl-hexyl
Mobile Phase	Methanol: Water (60:40 v/v) with 0.1% formic acid	Not Specified	Isocratic
Flow Rate	0.7 mL/min	Not Specified	Not Specified
Ionization Mode	Positive Ion Electrospray	Positive Ion Electrospray	Positive Ion Electrospray
MRM Transition (m/z)	488.1 > 401.1	Not Specified	Not Specified
Internal Standard	Dasatinib-d8	Lopinavir	Stable labeled internal standards
Linearity Range	1-400 ng/mL	1-98 ng/mL	1.00-1000 ng/mL
Correlation Coefficient (r²)	> 0.99	> 0.99	Not Specified
Precision (%RSD)	< 15%	Intra-day: 2.3-6.2%, Inter-day: 4.3-7.0%	Intra- and Inter-assay: < 5.3%
Accuracy (%)	Within ±15%	Intra-day: 88.2- 105.8%, Inter-day: 90.6-101.7%	Within ±9.0%

# **III. Experimental Protocols**

Protocol 1: Quantification of Dasatinib in Pharmaceutical Formulations by RP-HPLC

This protocol is based on a validated RP-HPLC method for the estimation of Dasatinib in bulk and pharmaceutical dosage forms.[7]

- 1. Materials and Reagents:
- Dasatinib working standard



- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- Dasatinib tablets (e.g., SPRYCEL™ 100 mg)
- 2. Chromatographic Conditions:
- Instrument: Waters HPLC system with a PDA detector.
- Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of phosphate buffer and acetonitrile (85:15 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.
- Flow Rate: 1.1 mL/min.
- · Detection: UV at 300 nm.
- Injection Volume: 10 μL.
- 3. Preparation of Solutions:
- Phosphate Buffer: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid.
- Standard Stock Solution: Accurately weigh and dissolve 25 mg of Dasatinib working standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 μg/mL.
- Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 25 to 150  $\mu$ g/mL with the mobile phase.



Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of Dasatinib into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase.
 Filter the solution through a 0.45 μm nylon filter. Further dilute the filtrate to obtain a final concentration within the linearity range.

### 4. Analysis:

- Inject the standard and sample solutions into the chromatograph.
- · Record the peak areas.
- Calculate the amount of Dasatinib in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Quantification of Dasatinib in Human Plasma by LC-MS/MS

This protocol is based on a validated LC-MS/MS method for the determination of Dasatinib in human plasma.[11]

- 1. Materials and Reagents:
- Dasatinib standard
- Dasatinib-d8 (Internal Standard, IS)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (drug-free)
- 2. Instrumentation and Conditions:
- Instrument: LC-MS/MS system (e.g., Shimadzu 8040 Tandem Mass Spectrometer).



- Column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 μm).
- Mobile Phase: Methanol and water (60:40 v/v) containing 0.1% v/v formic acid.
- Flow Rate: 0.7 mL/min.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
  - Dasatinib transition: m/z 488.1 > 401.1
  - Dasatinib-d8 (IS) transition: m/z 496.15 > 406.1
- 3. Preparation of Solutions:
- Standard Stock Solutions: Prepare stock solutions of Dasatinib and Dasatinib-d8 in methanol.
- Working Standard Solutions: Prepare serial dilutions of Dasatinib in methanol.
- Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma
  with the working standard solutions to obtain calibration standards over the range of 1-400
  ng/mL and QC samples at low, medium, and high concentrations.
- 4. Sample Preparation (Protein Precipitation):
- To 200 μL of plasma sample (calibration standard, QC, or unknown), add 50 μL of the internal standard solution (Dasatinib-d8 in methanol).
- Add a protein precipitating agent (e.g., methanol with 0.1% formic acid).
- Vortex mix and then centrifuge at high speed (e.g., 5500 rpm for 10 min).
- Inject an aliquot (e.g., 20 μL) of the supernatant into the LC-MS/MS system.
- 5. Data Analysis:

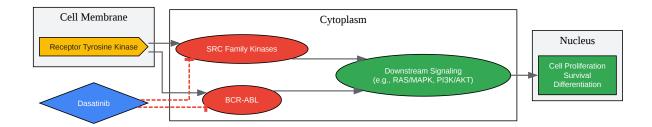


- Construct a calibration curve by plotting the peak area ratio of Dasatinib to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of Dasatinib in the unknown samples from the calibration curve using linear regression.

## IV. Visualizations

Dasatinib Mechanism of Action

Dasatinib is a tyrosine kinase inhibitor that targets multiple kinases involved in cancer cell proliferation and survival.[1][3] Its primary targets include the BCR-ABL fusion protein and the Src family of kinases.[2][3]



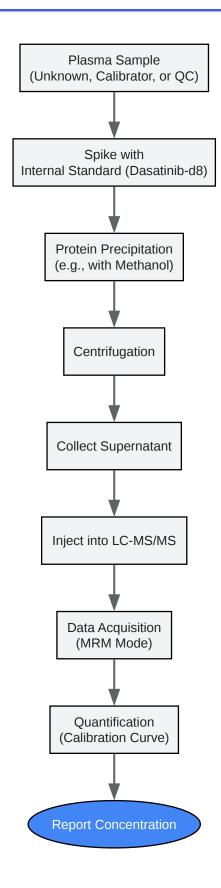
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Caption: Dasatinib inhibits BCR-ABL and Src kinases.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the general workflow for the quantification of Dasatinib in plasma samples using LC-MS/MS.





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